molecular formula C9H8N2O8 B1394514 Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate CAS No. 1261079-62-2

Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate

Cat. No. B1394514
CAS RN: 1261079-62-2
M. Wt: 272.17 g/mol
InChI Key: WVGAHQOINHARSS-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate” is a chemical compound with the CAS Number: 1261079-62-2 . It has a molecular weight of 272.17 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of “Methyl 3-hydroxy-4-methoxybenzoate” involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H8N2O8 . The InChI Code is 1S/C9H8N2O8/c1-18-5-3-4 (10 (14)15)6 (9 (13)19-2)7 (8 (5)12)11 (16)17/h3,12H,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid . It has a melting point of 163 - 165 degrees .

Scientific Research Applications

Chemical Derivatives and Synthesis

Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate is a chemical compound that has been mentioned in the context of various scientific research studies. For instance, it has been involved in the synthesis and structural elucidation of novel compounds. One research highlights the synthesis of new derivatives of griseofulvin, including compounds related to this compound, from a marine endophytic fungus. These compounds have shown moderate antitumor and antimicrobial activity, indicating their potential in medical applications (Xia et al., 2011).

Glycosylation Methods in Oligosaccharide Synthesis

The compound has also been part of studies exploring efficient and stereoselective glycosylation methods, crucial for the synthesis of complex oligosaccharides. These methods are pivotal in glycobiology, and one study demonstrates a new and efficient method for glycosylation under neutral or mildly basic conditions, using glycosides of derivatives similar to this compound (Petersen & Jensen, 2001).

Antimicrobial and Antitubercular Activities

Furthermore, derivatives of this compound have been investigated for their antimicrobial and anti-tubercular properties. For instance, studies on semi-synthetic derivatives of certain lichens have shown promising results against microbial strains, indicating the potential of these derivatives in developing new antimicrobial agents (Tatipamula & Vedula, 2019).

Safety and Hazards

The safety information for “Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O8/c1-18-5-3-4(10(14)15)6(9(13)19-2)7(8(5)12)11(16)17/h3,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGAHQOINHARSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186564
Record name Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261079-62-2
Record name Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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